Methyl 3-(3-aminophenyl)isonicotinate
Description
Methyl 3-(3-aminophenyl)isonicotinate is a pyridine-based ester derivative featuring a 3-aminophenyl substituent at the 3-position of the isonicotinate scaffold. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol. This compound is structurally characterized by a methyl ester group at the 4-position of the pyridine ring and a 3-aminophenyl moiety at the 3-position, conferring unique electronic and steric properties.
Properties
CAS No. |
344450-40-4 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 3-(3-aminophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-5-6-15-8-12(11)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3 |
InChI Key |
ULEALRZDEYMHBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
| Compound Name | Substituent at Pyridine 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 3-(3-aminophenyl)isonicotinate | 3-aminophenyl | C₁₃H₁₂N₂O₂ | 228.25 | Ester, primary amine, aromatic |
| Methyl 3-aminoisonicotinate | Amino (-NH₂) | C₇H₈N₂O₂ | 152.15 | Ester, primary amine |
| Methyl 3-(benzylamino)isonicotinate | Benzylamino (-NHCH₂C₆H₅) | C₁₄H₁₄N₂O₂ | 242.27 | Ester, secondary amine, benzyl |
| Methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate | 4-fluorophenyl carbamoyl | C₁₄H₁₁FN₂O₃ | 298.25 | Ester, carbamoyl, fluorine |
Key Observations :
- The 3-aminophenyl group introduces an aromatic ring with a primary amine, increasing molecular weight and polarity compared to Methyl 3-aminoisonicotinate .
Physicochemical Properties
Key Observations :
- The 3-aminophenyl group increases Topological Polar Surface Area (TPSA) compared to Methyl 3-aminoisonicotinate, suggesting reduced membrane permeability but enhanced solubility in polar solvents .
- Methyl nicotinate (3-substituted pyridine ester) exhibits higher water solubility due to the absence of bulky aromatic substituents .
Spectroscopic and Analytical Profiles
- Mass Spectrometry: Pyridine esters with 3- or 4-substituents (e.g., methyl nicotinate and isonicotinate) exhibit strong molecular ion peaks (m/z 137 for methyl nicotinate) and fragment ions from ester cleavage. In contrast, 2-substituted isomers show weaker molecular ions . The 3-aminophenyl derivative may display similar stability in mass spectra due to its 3,4-substitution pattern.
- NMR: The aromatic protons in the 3-aminophenyl group would produce distinct splitting patterns in the 6.5–7.5 ppm range, differentiating it from alkyl-substituted analogs.
Stability and Reactivity
- The primary amine in this compound may render it susceptible to oxidation or Schiff base formation, unlike the more stable benzylamino or carbamoyl derivatives .
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